Technical Monograph: N-Ethyl-3,5-dimethylbenzamide (CAS 1090949-75-9)
Technical Monograph: N-Ethyl-3,5-dimethylbenzamide (CAS 1090949-75-9)
Executive Summary
N-Ethyl-3,5-dimethylbenzamide (CAS 1090949-75-9) is a lipophilic benzamide derivative primarily utilized as a structural scaffold in medicinal chemistry and agrochemical research. While structurally analogous to the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and various transient receptor potential (TRP) channel modulators, its most documented application lies in the optimization of G-protein coupled receptor (GPCR) ligands, specifically as an intermediate or pharmacophore in the development of Somatostatin Receptor Subtype 2 (SSTR2) agonists .
This guide provides a comprehensive technical profile of N-ethyl-3,5-dimethylbenzamide, detailing its physicochemical properties, synthetic pathways, and experimental protocols for biological validation. It serves as a directive for researchers leveraging this molecule to probe GPCR activity or explore "DEET-like" repellent properties through structure-activity relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule features a benzamide core substituted with two methyl groups at the meta positions (3,5) and an ethyl group on the amide nitrogen. This substitution pattern enhances lipophilicity compared to unsubstituted benzamides, facilitating membrane permeability—a critical trait for CNS-active drugs and topical agents.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 1090949-75-9 | Unique Identifier |
| IUPAC Name | N-Ethyl-3,5-dimethylbenzamide | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | Low MW, Fragment-like |
| LogP (Calculated) | ~2.6 – 2.9 | High lipophilicity; predicts good skin/BBB penetration |
| H-Bond Donors | 1 (Amide NH) | Secondary amide |
| H-Bond Acceptors | 1 (Carbonyl O) | |
| Physical State | Solid (Low melting) or Oil | Depending on purity/polymorph |
| Solubility | DMSO, Ethanol, Methanol | Poorly soluble in water (< 1 mg/mL) |
Synthetic Methodology
The synthesis of N-ethyl-3,5-dimethylbenzamide is robust, typically proceeding via an acyl chloride intermediate. This method ensures high yields and is scalable for generating gram-scale quantities for biological screening.
Core Reaction Pathway
-
Activation: 3,5-Dimethylbenzoic acid is converted to 3,5-dimethylbenzoyl chloride using thionyl chloride (
) or oxalyl chloride. -
Amidation: The acid chloride reacts with ethylamine in the presence of a base (triethylamine or DIPEA) to scavenge the HCl byproduct.
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthesis from benzoic acid precursor via acid chloride activation.
Detailed Protocol
-
Activation: Dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (2-3 drops). Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add triethylamine (2.0 eq).
-
Addition: Dropwise add ethylamine (1.1 eq, typically as a solution in THF or methanol).
-
Workup: Stir for 4 hours. Quench with water.[1][2] Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated
(to remove unreacted acid). Dry over and concentrate. -
Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Pharmacological Applications & Mechanism[9][10]
A. GPCR Modulation (SSTR2 Agonism)
Research indicates this scaffold serves as a pharmacophore in the development of Somatostatin Receptor Subtype 2 (SSTR2) agonists. SSTR2 agonists are critical for treating neuroendocrine tumors and acromegaly. The 3,5-dimethyl substitution pattern provides steric bulk that may lock the benzamide into a bioactive conformation within the receptor binding pocket.
B. Sensory & Repellent Activity (SAR Inference)
Due to its structural homology to DEET and WS-3 (a cooling agent), this molecule is a prime candidate for:
-
Insect Repellency: The meta-substituted benzamide core is a privileged scaffold for interacting with octopamine receptors or odorant binding proteins (OBPs) in insects.
-
TRP Channel Modulation: Benzamides frequently modulate TRPV1 (pain/heat) or TRPM8 (cold). The N-ethyl group suggests potential TRPM8 activity, acting as a "sensate" (cooling/tingling) without the odor of menthol.
DOT Diagram: Biological Mechanism (SSTR2)
Caption: Signal transduction pathway for SSTR2 agonism leading to reduced cAMP.
Experimental Protocols
Protocol A: Calcium Mobilization Assay (GPCR/TRP Screening)
To validate activity against SSTR2 (Gi-coupled) or TRP channels (Ca²⁺ influx), a FLIPR (Fluorometric Imaging Plate Reader) assay is recommended.
Materials:
-
CHO-K1 cells stably expressing human SSTR2 or TRPV1.
-
Fluo-4 AM or Fura-2 AM (Calcium indicator dyes).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM (2 µM) in assay buffer. Incubate 45 min at 37°C.
-
Compound Prep: Dissolve N-ethyl-3,5-dimethylbenzamide in DMSO (10 mM stock). Dilute in assay buffer to 3x final concentration.
-
Agonist Mode (TRP): Inject compound.[3] Monitor fluorescence increase (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Antagonist Mode (SSTR2): For Gi-coupled receptors, stimulate with Forskolin (to raise cAMP) and measure the inhibition of cAMP (via cAMP-Glo assay) OR use a Gqi-chimeric G-protein to force Calcium coupling.
Protocol B: Self-Validating Purity Check
Before biological testing, ensure compound integrity.
-
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Purity >95% required.
-
NMR: Confirm ethyl triplet (~1.2 ppm) and aromatic singlet/multiplets for 3,5-dimethyl pattern.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust or aerosols.
-
Storage: Store at +4°C, desiccated. Stable for >2 years if protected from moisture.
References
-
Patent: Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes.[4] US Patent App. 20150232478A1. (2015).[4][2][5]
-
SSTR2 Pharmacology: Somatostatin receptor 2 signaling in neuroendocrine tumors. Frontiers in Endocrinology. (2021).
-
Benzamide Repellents: Structure-Activity Relationship of Benzamide Derivatives against Aedes aegypti. Journal of Agricultural and Food Chemistry. (2011).
Sources
- 1. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20150232478A1 - Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes - Google Patents [patents.google.com]
- 5. Transient receptor potential (TRP) channels: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
